

Dual Inhibition of DDR1 and TRK by Ddr-trk-1: A

**Technical Overview** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ddr-trk-1 |           |
| Cat. No.:            | B10772507 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

**Ddr-trk-1** is a potent and selective chemical probe that exhibits dual inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin Receptor Kinase (TRK) family.[1][2] This technical guide provides a comprehensive overview of **Ddr-trk-1**, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The unique dual-targeting nature of **Ddr-trk-1** makes it a valuable tool for investigating the roles of DDR1 and TRK in various pathological conditions, including cancer and fibrosis.[2]

## **Quantitative Data Summary**

The inhibitory activity and binding affinity of **Ddr-trk-1** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Ddr-trk-1



| Target | IC50 (nM)  | Assay Type                             |
|--------|------------|----------------------------------------|
| DDR1   | 9.4[1]     | LANCE ULTRA kinase<br>assay[3]         |
| DDR1   | 27[4]      | Radiometric kinase assay<br>(10µM ATP) |
| DDR2   | 188[5]     | Not Specified                          |
| DDR2   | 4.5[4]     | Radiometric kinase assay<br>(10µM ATP) |
| TRKA   | 43[4]      | Radiometric kinase assay<br>(10µM ATP) |
| TRKB   | 3.6[4]     | Radiometric kinase assay<br>(10µM ATP) |
| TRKC   | 2.9[4]     | Radiometric kinase assay<br>(10µM ATP) |
| Abl1   | >10,000[5] | Not Specified                          |

Table 2: Binding Affinity of **Ddr-trk-1** 

| Target | Kd (nM) | Assay Type             |
|--------|---------|------------------------|
| DDR1   | 4.7[6]  | DiscoverX Profiling[3] |
| TRKB   | 22[5]   | Not Specified          |
| TRKC   | 18[5]   | Not Specified          |
| Cdk11  | 370[5]  | Not Specified          |
| ЕРНА8  | 550[5]  | Not Specified          |
| MUSK   | 530[5]  | Not Specified          |
| TRKA   | 100[5]  | Not Specified          |
|        |         |                        |

Table 3: Cellular Target Engagement of **Ddr-trk-1** (NanoBRET™ Assay)



| Target | IC50 (nM) |
|--------|-----------|
| DDR1   | 104[4]    |
| DDR2   | 175[4]    |
| TRKA   | 448[4]    |
| TRKB   | 142[4]    |

Table 4: Pharmacokinetic Properties of **Ddr-trk-1** in Rats (20 mg/kg oral dose)

| Parameter            | Value     |
|----------------------|-----------|
| Oral Bioavailability | 66.8%[6]  |
| T1/2                 | 1.25 h[6] |

## **Signaling Pathways**

**Ddr-trk-1** exerts its effects by inhibiting the kinase activity of DDR1 and TRK receptors, thereby blocking their downstream signaling cascades.

### **DDR1 Signaling Pathway**

DDR1 is a receptor tyrosine kinase that is activated by collagen.[7] Its activation leads to the initiation of several downstream signaling pathways involved in cell proliferation, migration, and matrix remodeling.[7] **Ddr-trk-1** has been shown to reduce the phosphorylation of DDR1 and its downstream effector, p38 MAPK, in primary human lung fibroblasts.[5]





Click to download full resolution via product page

Caption: DDR1 Signaling Pathway and Inhibition by Ddr-trk-1.

### TRK Signaling Pathway

The TRK family of receptors (TRKA, TRKB, and TRKC) are activated by neurotrophins.[4] Their signaling is crucial for neuronal development and survival, and aberrant TRK signaling has



been implicated in various cancers.[4] Downstream signaling from activated TRK receptors proceeds through pathways such as the RAS/MAPK and PI3K/AKT pathways.



Click to download full resolution via product page

Caption: TRK Signaling Pathway and Inhibition by Ddr-trk-1.

# **Experimental Protocols**



Detailed methodologies for key experiments cited in the characterization of **Ddr-trk-1** are provided below.

- 1. In Vitro Kinase Assays
- Radiometric Kinase Assay (as performed by Reaction Biology Corp.)[4]
  - Prepare a reaction mixture containing the kinase (DDR1, DDR2, TRKA, TRKB, or TRKC), a phosphate-donating substrate (radiolabeled ATP, e.g., <sup>33</sup>P-ATP), and a kinase-specific substrate peptide.
  - Add **Ddr-trk-1** at various concentrations to the reaction mixture. A 10-dose IC50 mode with a 3-fold serial dilution starting at 1 or 10 μM is recommended.[4]
  - Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for the kinase reaction to proceed.
  - Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, typically using phosphocellulose paper or beads that bind the phosphorylated substrate.
  - Quantify the amount of incorporated radiolabel using a scintillation counter.
  - Calculate the percentage of kinase inhibition at each concentration of **Ddr-trk-1** and determine the IC50 value by fitting the data to a dose-response curve.
- LANCE® Ultra Kinase Assay[3]
  - This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
  - Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.
  - Add **Ddr-trk-1** at various concentrations.
  - Incubate to allow the kinase reaction to proceed.
  - Add a ULight<sup>™</sup>-streptavidin conjugate, which binds to the biotinylated substrate.



- If the substrate is phosphorylated, the europium-labeled antibody also binds, bringing the europium donor and the ULight acceptor into close proximity, resulting in a FRET signal.
- Measure the FRET signal using a suitable plate reader.
- Calculate inhibition and IC50 values as described for the radiometric assay.
- 2. Cellular Target Engagement: NanoBRET™ Assay[4]

This assay measures the binding of **Ddr-trk-1** to its target kinases within living cells.

- Transfect HEK293 cells with a vector encoding a fusion protein of the target kinase (e.g., DDR1) and NanoLuc® luciferase.
- Seed the transfected cells into a multi-well plate.
- Add a cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase.
- Add **Ddr-trk-1** at various concentrations.
- Add the NanoBRET™ Nano-Glo® Substrate, which is converted by NanoLuc® to produce a luminescent signal.
- If the tracer is bound to the kinase-NanoLuc® fusion, the energy from the luminescence is transferred to the fluorescent tracer (Bioluminescence Resonance Energy Transfer), which then emits light at its characteristic wavelength.
- Ddr-trk-1 competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
- Measure the luminescent and fluorescent signals and calculate the BRET ratio.
- Determine the IC50 value for target engagement from the dose-response curve.
- 3. Cell-Based Assays
- Colony Formation Assay[6]



- Plate Panc-1 pancreatic cancer cells at a low density in a multi-well plate.
- Treat the cells with **Ddr-trk-1** at various concentrations (e.g., 0.016, 0.0625, 0.25, 1  $\mu$ M). [6]
- Culture the cells for 1.5-2 weeks, allowing individual cells to form colonies.
- Fix the colonies with a suitable fixative (e.g., methanol).
- Stain the colonies with crystal violet.
- Wash the plates to remove excess stain and allow them to dry.
- Count the number of colonies in each well or quantify the stained area to assess the effect of **Ddr-trk-1** on cell proliferation and survival.
- Cell Migration ('Scratch') Assay[6]
  - Grow Panc-1 cells to confluence in a multi-well plate.
  - Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
  - Wash the wells to remove detached cells.
  - Add fresh media containing **Ddr-trk-1** at various concentrations.
  - Image the scratch at regular intervals (e.g., 12, 24, 48, 60, and 72 hours) to monitor cell migration into the gap.[6]
  - Quantify the rate of wound closure by measuring the area of the gap at each time point.
- 4. In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis[5][6]
- Use 6- to 8-week-old mice.
- Induce pulmonary fibrosis by a single intranasal or intratracheal instillation of bleomycin (e.g., 5 mg/kg body weight).[6]

### Foundational & Exploratory





- Administer **Ddr-trk-1** orally by gavage, typically twice a day, at desired doses (e.g., 10 and 50 mg/kg).[5]
- After a specified period (e.g., 14 or 21 days), sacrifice the animals and harvest the lungs.
- Assess the extent of fibrosis by:
  - Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.
  - Hydroxyproline Assay: Quantify the total collagen content in lung homogenates, as hydroxyproline is a major component of collagen.
  - Immunohistochemistry/Western Blotting: Analyze the expression of fibrotic markers such as fibronectin and  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA).[6]
  - Analysis of Phosphorylated Proteins: Assess the levels of phosphorylated DDR1 and p38
     MAPK in lung lysates to confirm target engagement and downstream pathway inhibition.
     [5]





Click to download full resolution via product page

Caption: Experimental Workflow for Characterizing Ddr-trk-1.

## Conclusion



**Ddr-trk-1** is a well-characterized dual inhibitor of DDR1 and the TRK kinase family. Its potent activity, demonstrated through a variety of in vitro and in vivo assays, makes it a valuable research tool. The detailed protocols provided in this guide should enable researchers to effectively utilize **Ddr-trk-1** to further elucidate the roles of DDR1 and TRK signaling in health and disease, and to explore the therapeutic potential of targeting these pathways.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe DDR-TRK-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dual Inhibition of DDR1 and TRK by Ddr-trk-1: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10772507#understanding-the-dual-inhibition-of-ddr1-and-trk-by-ddr-trk-1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com